![molecular formula C15H13N3O3S B2557832 N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetamide CAS No. 861211-17-8](/img/structure/B2557832.png)
N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetamide
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Overview
Description
“N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetamide” is a complex organic compound. It is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5) that potentiates human and rat mGluR5 activation by glutamate . It is selective for mGluR5 over other mGluRs but exhibits submicromolar activity at PDE6, δ- and κ-opioid receptors, and the ether-a-go-go related gene (ERG) potassium channel .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an isoindole group, which is a type of heterocycle, as well as an acetamide group and a thiazole group. These groups contribute to the compound’s reactivity and its interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 539.7±50.0 °C, a density of 1.505, and a pKa of 8.24±0.30 . It is soluble in DMSO .Scientific Research Applications
Synthesis and Anticancer Activity
- A study by Sharma et al. (2018) focused on the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating its potential as an anticancer drug targeting the VEGFr receptor (Sharma et al., 2018).
Coordination Complexes and Antioxidant Activity
- Research by Chkirate et al. (2019) explored novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes showed significant antioxidant activity, highlighting their potential in pharmacological applications (Chkirate et al., 2019).
Glutaminase Inhibitors
- Shukla et al. (2012) conducted a study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are potent inhibitors of kidney-type glutaminase (GLS). This research is significant in the context of developing more effective cancer therapies (Shukla et al., 2012).
Anti-inflammatory and Antioxidant Compounds
- A study by Koppireddi et al. (2013) on novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides revealed their potential as anti-inflammatory and antioxidant compounds. This highlights their relevance in developing treatments for related health conditions (Koppireddi et al., 2013).
Anti-Parkinson's Activity
- Research by Gomathy et al. (2012) on the synthesis of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives showed promising results in anti-Parkinson's screening, indicating potential therapeutic applications (Gomathy et al., 2012).
Molecular Modeling and Pharmacological Evaluation
- A study by Shkair et al. (2016) involved the design, synthesis, and evaluation of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles as anti-inflammatory and analgesic agents. This study underscores the importance of molecular modeling in drug development (Shkair et al., 2016).
Antitumor Activity of Derivatives
- Albratty et al. (2017) explored the synthesis and antitumor activity of various thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. Their findings contribute to the development of new cancer treatments (Albratty et al., 2017).
Alkene Epoxidation Catalysts
- A study by Serafimidou et al. (2008) on manganese(II) complexes of imidazole-based acetamide highlighted their use as catalysts for alkene epoxidation with H2O2, showing potential in industrial applications (Serafimidou et al., 2008).
Insecticidal Assessment
- Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activities against the cotton leafworm. This research contributes to the development of more effective insecticides (Fadda et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9(19)16-15-17-10(8-22-15)6-7-18-13(20)11-4-2-3-5-12(11)14(18)21/h2-5,8H,6-7H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFRVQSNLRXMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821959 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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